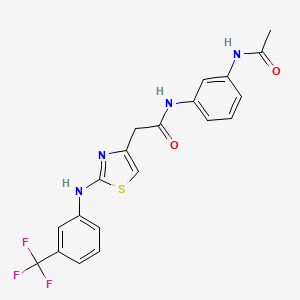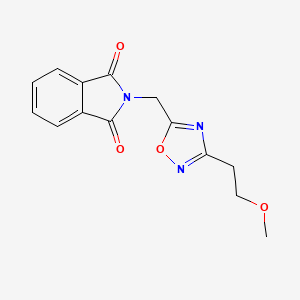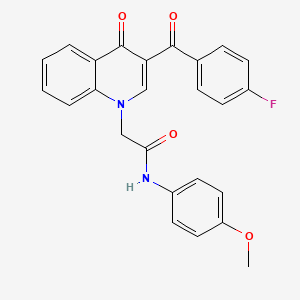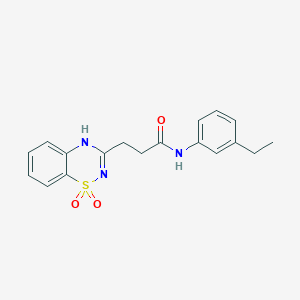![molecular formula C10H15NO4 B2725013 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 378245-84-2](/img/structure/B2725013.png)
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a diastereomeric derivative of norbornene . It has been synthesized and polymerized using ring-opening metathesis polymerization (ROMP) .
Synthesis Analysis
The synthesis of this compound involves the polymerization of the monomers in a controlled manner . The polymerization reactions proceeded in a controlled manner as evidenced in part by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic framework with two methyl groups attached to the 2,3-positions of the bicyclic system . The compound also contains two carboxylate groups, making it a dicarboxylate .Chemical Reactions Analysis
The compound has been used in ring-opening metathesis polymerization (ROMP) reactions . The polymerization reactions proceeded in a controlled manner .Physical and Chemical Properties Analysis
The compound has a molecular formula of C10H12O5 . Its average mass is 212.199 Da and its monoisotopic mass is 212.068466 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives, including methods for creating rigid, non-chiral analogs of 2-aminoadipic acid, demonstrates the compound's versatility in synthetic chemistry. Such compounds have been synthesized from dimethyl-meso-2,5-dibromohexanedioate in a six-step process, highlighting the compound's role in constructing complex molecular structures (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Research on asymmetric synthesis through Aza-Diels-Alder reactions in aqueous solutions indicates the compound's utility in producing bicyclic amino acid derivatives. This method showcases the compound's application in asymmetric synthesis, which is crucial for creating molecules with specific chiral properties (Waldmann & Braun, 1991).
Application in Drug Design
The compound's derivatives have been studied for their potential in drug design, such as in the synthesis of beta-lactamase inhibitors. These inhibitors can extend the antibacterial spectrum of beta-lactams, indicating the compound's relevance in addressing antibiotic resistance (English et al., 1978).
Synthesis and structure-activity relationship studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane demonstrate the compound's application in developing potential anticancer agents. This research underscores the compound's role in medicinal chemistry, particularly in exploring new therapeutic agents (Anderson & Dewey, 1977).
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3/t5-,6+,7+,8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPBIOZQSLXMN-SOSBWXJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CC[C@@H]([C@H]1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)



![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)
![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)
